molecular formula C23H25Cl3F3NO B14004741 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol CAS No. 68798-42-5

1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol

Cat. No.: B14004741
CAS No.: 68798-42-5
M. Wt: 494.8 g/mol
InChI Key: WLBSSAUWVZDMIL-UHFFFAOYSA-N
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Description

1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol is a complex organic compound with the molecular formula C23H25Cl3F3NO and a molecular weight of 494.805 g/mol . This compound is characterized by the presence of dichloro, trifluoromethyl, and phenanthrenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation, trifluoromethylation, and phenanthrene ring formation. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers .

Scientific Research Applications

1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable for various applications .

Properties

CAS No.

68798-42-5

Molecular Formula

C23H25Cl3F3NO

Molecular Weight

494.8 g/mol

IUPAC Name

1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol;hydrochloride

InChI

InChI=1S/C23H24Cl2F3NO.ClH/c1-3-7-29(8-4-2)13-22(30)20-12-19-18(10-15(24)11-21(19)25)17-9-14(23(26,27)28)5-6-16(17)20;/h5-6,9-12,22,30H,3-4,7-8,13H2,1-2H3;1H

InChI Key

WLBSSAUWVZDMIL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl

Origin of Product

United States

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